molecular formula C19H31BN2O2Si B13488011 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13488011
M. Wt: 358.4 g/mol
InChI Key: WHHAUVHXQBEWKE-UHFFFAOYSA-N
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Description

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features both silyl and boronate functional groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the silyl group: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is often used in the presence of a base like imidazole to protect hydroxyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions:

    Oxidation: The boronate group can be oxidized to form boronic acids.

    Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.

    Substitution: The silyl group can be substituted with other functional groups using fluoride sources like TBAF (tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: TBAF or other fluoride sources.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its application:

    In organic synthesis: Acts as a nucleophile or electrophile in various reactions.

    In biological systems: May interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the boronate group.

    3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the silyl group.

Uniqueness

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both silyl and boronate groups, which confer distinct reactivity and functional versatility.

Properties

Molecular Formula

C19H31BN2O2Si

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]silane

InChI

InChI=1S/C19H31BN2O2Si/c1-17(2,3)25(8,9)22-13-15(14-11-10-12-21-16(14)22)20-23-18(4,5)19(6,7)24-20/h10-13H,1-9H3

InChI Key

WHHAUVHXQBEWKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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